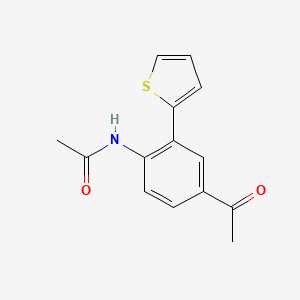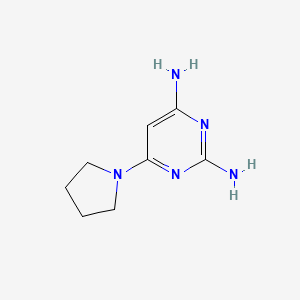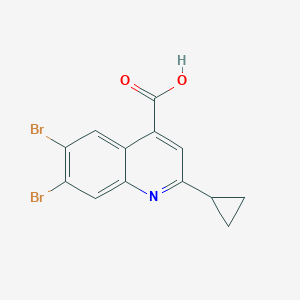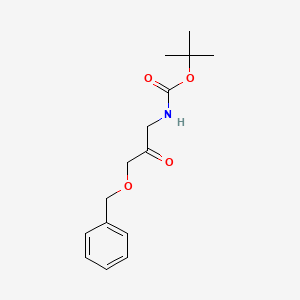![molecular formula C11H11N3O3S2 B13719469 Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13719469.png)
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate: is a chemical compound with the molecular formula C11H11N3O3S2 and a molecular weight of 297.35 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of 4-nitrophenol with 2-chloroethyl cyano-carbonimidodithioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a catalyst such as .
Substitution: Nucleophiles like or in the presence of a base.
Major Products Formed
Reduction of the nitro group: Formation of .
Substitution of the cyano group: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is utilized in several scientific research applications, including:
Proteomics: Used as a reagent for the modification and labeling of proteins.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [2-(4-aminophenoxy)ethyl]cyano-carbonimidodithioate
- Methyl [2-(4-methoxyphenoxy)ethyl]cyano-carbonimidodithioate
Uniqueness
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the nitro group allows for selective reduction and substitution reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H11N3O3S2 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
[methylsulfanyl-[2-(4-nitrophenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-18-11(13-8-12)19-7-6-17-10-4-2-9(3-5-10)14(15)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
DGKQWYVWWCLYGB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC#N)SCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)

![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)


![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)






